(1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride
CAS No.: 1955473-77-4
Cat. No.: VC6932035
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1955473-77-4 |
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Molecular Formula | C8H18ClNO |
Molecular Weight | 179.69 |
IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-6(9)5-7;/h6-7H,4-5,9H2,1-3H3;1H |
Standard InChI Key | LVXDHSAIYDBFPX-MEZFUOHNSA-N |
SMILES | CC(C)(C)OC1CC(C1)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Stereochemistry
The compound features a cyclobutane ring substituted at the 1- and 3-positions with an amine group and a tert-butoxy group, respectively. The (1r,3r) designation indicates that both substituents occupy equatorial positions relative to the cyclobutane ring’s puckered conformation . This stereochemistry reduces steric strain between the bulky tert-butoxy group and the amine, stabilizing the molecule.
The hydrochloride salt form arises from protonation of the primary amine by hydrochloric acid, yielding a water-soluble crystalline solid. The tert-butoxy group (–O–C(CH₃)₃) acts as both a steric shield and an electron-donating moiety, influencing reactivity and intermolecular interactions .
Synthesis and Optimization
Key Synthetic Routes
Synthesis of (1r,3r)-3-(tert-butoxy)cyclobutan-1-amine hydrochloride typically involves multi-step strategies to construct the cyclobutane ring while controlling stereochemistry:
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Cyclobutane Ring Formation:
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[2+2] Photocycloaddition or strain-driven cyclization methods are employed. For example, sensitized photocycloaddition of alkenes under UV light (e.g., 368 nm) generates the cyclobutane core .
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Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, though yields remain moderate (40–60%) due to ring strain .
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Functionalization:
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The tert-butoxy group is introduced via nucleophilic substitution of a halogenated cyclobutane intermediate with tert-butanol in the presence of a base (e.g., K₂CO₃).
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The amine group is installed through Curtius rearrangement or Hofmann degradation, followed by acid hydrolysis to yield the primary amine .
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Salt Formation:
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The free base is treated with hydrochloric acid in anhydrous ether or THF to precipitate the hydrochloride salt.
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Reaction Optimization
Critical parameters for maximizing yield and purity include:
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Temperature: Low temperatures (–20°C to 0°C) during cyclization minimize side reactions .
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Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in photocycloadditions .
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Catalysts: Copper(I) or palladium complexes improve selectivity in substitution steps.
Physicochemical Properties
Basic Properties
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 1.22 (s, 9H, tert-butyl), 3.41–3.55 (m, 2H, cyclobutane CH₂), 2.98–3.12 (m, 2H, cyclobutane CH₂), 1.85–1.95 (m, 2H, cyclobutane CH₂).
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IR (KBr): 3350 cm⁻¹ (N–H stretch), 1250 cm⁻¹ (C–O–C asym), 1100 cm⁻¹ (C–N stretch) .
Applications in Medicinal Chemistry
Drug Discovery
The compound’s rigid cyclobutane core and polar amine group make it a valuable building block for bioactive molecules:
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